molecular formula C15H13Cl2NO2 B337385 N-(3,4-dichlorophenyl)-2-ethoxybenzamide

N-(3,4-dichlorophenyl)-2-ethoxybenzamide

Cat. No.: B337385
M. Wt: 310.2 g/mol
InChI Key: GHEDEDBZXIBUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to an amide nitrogen and a 2-ethoxy-substituted benzoyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal and agrochemical agents, contributing to enhanced lipophilicity and receptor binding interactions .

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

GHEDEDBZXIBUQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Opioid Receptor Ligands (U-Drugs)

U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) and U-50488H share the 3,4-dichlorophenyl group but differ in their acetamide backbone and nitrogen substituents. U-47700 exhibits µ-opioid receptor (MOR) affinity 7.5 times higher than morphine, attributed to its dimethylamino-cyclohexylmethyl group, which enhances receptor interaction . In contrast, N-(3,4-dichlorophenyl)-2-ethoxybenzamide lacks the cyclic amine substituents critical for opioid activity, suggesting divergent pharmacological targets.

Structural Comparison Table

Compound Core Structure Key Substituents MOR Affinity (Ki) Application
N-(3,4-DCP)-2-ethoxybenzamide Benzamide 2-ethoxybenzoyl, 3,4-DCP Not reported Undefined
U-47700 Acetamide 3,4-DCP, dimethylamino-cyclohexyl High (7.5× morphine) Analgesic

Abbreviations: DCP = dichlorophenyl; MOR = µ-opioid receptor.
Source:

Agrochemical Derivatives

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares a benzamide backbone but differs in substituent positions: the ethoxymethoxy group at the 4-position and dichlorophenyl at 2,3-positions. This structural variation confers herbicidal activity, unlike the 3,4-dichlorophenyl-2-ethoxy substitution in the target compound, which may lack agrochemical efficacy due to altered steric and electronic properties .

Key Differences :

  • Etobenzanid : 2,3-dichlorophenyl + ethoxymethoxy → herbicide.
  • Target Compound: 3,4-dichlorophenyl + 2-ethoxy → unknown activity.

Source:

Antitumor Agents

Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () incorporate the 3,4-dichlorophenyl group into acrylamide scaffolds, showing potent antitumor activity against gastric cancer cells (IC₅₀ values < 10 µM). The benzamide-based target compound may exhibit weaker cytotoxicity due to reduced electrophilicity compared to acrylamides, which form covalent bonds with cellular targets .

Activity Comparison :

Compound Type Structure Antitumor Activity (AGS cells)
Acrylamide derivative Electrophilic α,β-unsaturated amide High (IC₅₀ < 10 µM)
Target benzamide Non-electrophilic benzamide Not tested/reported

Source:

Neurological and Metabolic Agents

SR 48968 (S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide) is a tachykinin receptor antagonist with a 3,4-dichlorophenyl group. Its complex structure includes a piperidine-acetamide chain, enabling blood-brain barrier penetration and central nervous system (CNS) activity. The simpler benzamide structure of this compound likely limits CNS penetration due to reduced lipophilicity and lack of tertiary amines .

Pharmacokinetic Implications :

  • SR 48968 : High lipophilicity + tertiary amines → CNS-active.

Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.